molecular formula C9H9BrN4 B13179293 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13179293
M. Wt: 253.10 g/mol
InChI Key: FPLYWDULSIQNLJ-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromopyridine moiety may play a crucial role in binding to these targets, while the pyrazole ring may contribute to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate: This compound features a cyclopropane ring instead of a pyrazole ring and has different chemical properties and applications.

    5-Bromopyridine-3-carboxylic acid methyl ester: This compound has a carboxylic acid ester group instead of a pyrazole ring and is used in different types of chemical reactions.

    Methyl 1-(5-bromopyridin-2-yl)-5-(tert-butyl)-1H-pyrazole-4-carboxylate: This compound has a tert-butyl group and a carboxylate ester group, making it structurally similar but functionally different.

Uniqueness

1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a bromopyridine moiety and a pyrazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-7-1-2-8(12-5-7)6-14-4-3-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

FPLYWDULSIQNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CN2C=CC(=N2)N

Origin of Product

United States

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